![molecular formula C27H31Cl3N3V B6297945 {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride CAS No. 462661-86-5](/img/structure/B6297945.png)
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride (BVIPT) is a coordination complex of vanadium(III) with an organic ligand, 2,6-bis[1-(N-2-isopropylphenylimino)ethyl]pyridine (BVIP). BVIPT is a member of the family of vanadium complexes, which are known to possess unique properties that make them attractive for use in a variety of scientific applications. BVIPT is an important vanadium complex due to its ability to act as a catalyst in a variety of reactions, as well as its potential to be used as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride is not yet fully understood. However, it is believed to involve the formation of a vanadium-oxygen-nitrogen (V-O-N) bond, which is thought to be responsible for the catalytic activity of the complex. The V-O-N bond is believed to be formed by the reaction of the vanadium(III) ion with the oxygen and nitrogen atoms of the BVIP ligand.
Biochemical and Physiological Effects
The biochemical and physiological effects of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride are not yet fully understood. However, there is evidence that {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride may have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases. In addition, {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
The advantages of using {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride in lab experiments include its stability, low cost, and ease of synthesis. The complex is also highly soluble in aqueous solutions, making it easy to work with. However, there are some limitations to the use of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride in lab experiments. The complex is sensitive to light and air, and can be easily oxidized, making it difficult to store. In addition, the complex is highly toxic, and should be handled with care.
Future Directions
There are a number of potential future directions for research on {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride. One possible direction is to further explore the biochemical and physiological effects of the complex, as well as its potential therapeutic applications. Another possible direction is to investigate the structure and reactivity of the complex, in order to better understand its mechanism of action. Finally, further research could be done to develop new methods for the synthesis of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride, as well as new applications for the complex.
Synthesis Methods
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride can be synthesized by a variety of methods. The most common method is the reaction of vanadium(III) chloride with 2,6-bis[1-(N-2-isopropylphenylimino)ethyl]pyridine (BVIP) in aqueous solution. This reaction produces a yellow-brown precipitate of {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride. Other methods include the reaction of vanadium(III) chloride with 2,6-bis[1-(N-2-isopropylphenylimino)ethyl]pyridine in the presence of a base, such as sodium hydroxide, or the reaction of vanadium(III) chloride with 2,6-bis[1-(N-2-isopropylphenylimino)ethyl]pyridine in the presence of an acid, such as hydrochloric acid.
Scientific Research Applications
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has a variety of scientific research applications. One of the most important applications is its use as a catalyst in a variety of organic reactions, such as the oxidation of alcohols and the hydrolysis of esters. {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes and pigments. In addition, {2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride has been used in the synthesis of nanomaterials and in the study of the structure and reactivity of coordination complexes.
properties
IUPAC Name |
1-[6-[C-methyl-N-(2-propan-2-ylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-propan-2-ylphenyl)ethanimine;trichlorovanadium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3.3ClH.V/c1-18(2)22-12-7-9-14-26(22)28-20(5)24-16-11-17-25(30-24)21(6)29-27-15-10-8-13-23(27)19(3)4;;;;/h7-19H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPACUDFYQZFAE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)C)C.Cl[V](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31Cl3N3V |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

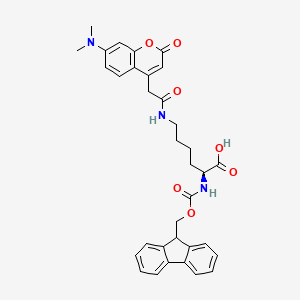
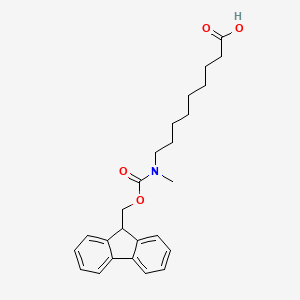
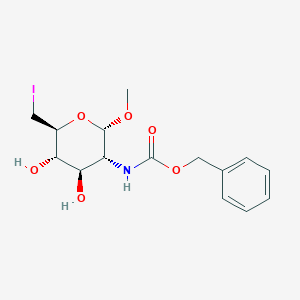
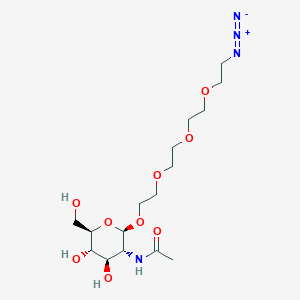
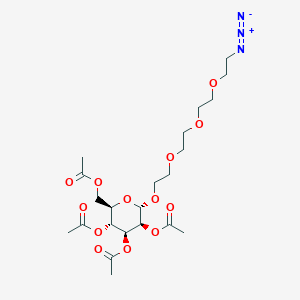
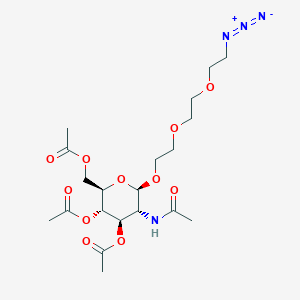
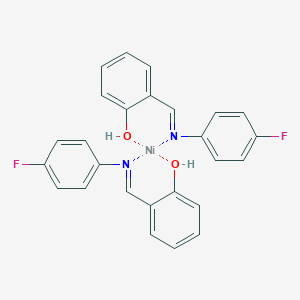
![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)
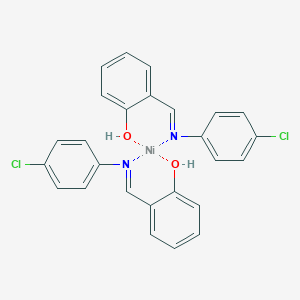
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)

![{2,6-Bis[1-(N-2-propylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297952.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297958.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)